molecular formula C15H12N2O B11872714 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone

Katalognummer: B11872714
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: PUZXTJHPFAPFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its broad range of biological activities and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable motif in medicinal chemistry due to its presence in various pharmacologically active compounds .

Vorbereitungsmethoden

The synthesis of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach is favored for its efficiency and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological profiles and therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

1-(4-imidazo[1,2-a]pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C15H12N2O/c1-11(18)12-5-7-13(8-6-12)14-10-16-15-4-2-3-9-17(14)15/h2-10H,1H3

InChI-Schlüssel

PUZXTJHPFAPFGS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.